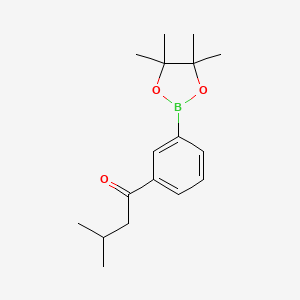
3-(异戊酰基)苯基硼酸二缩甲醛酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isopentanoyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C17H25BO3 and a molecular weight of 288.19 . It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-(Isopentanoyl)phenylboronic acid pinacol ester consists of a phenylboronic acid core with an isopentanoyl group attached to the phenyl ring and a pinacol ester group attached to the boron atom .Chemical Reactions Analysis
Boronic esters, including 3-(Isopentanoyl)phenylboronic acid pinacol ester, are involved in various chemical reactions. They are used in the Suzuki–Miyaura cross-coupling reaction . Protodeboronation of alkyl boronic esters has also been reported .科学研究应用
溶解性和理化性质
Leszczyński 等人 (2020) 的研究探讨了苯基硼酸及其衍生物(包括二缩甲醛酯)在各种有机溶剂中的溶解性。这项研究强调了了解此类化合物的溶解性对于它们在合成和配制工艺中的应用的重要性。研究发现,二缩甲醛酯在所有测试溶剂中的溶解性均优于母体苯基硼酸,这对于其在有机合成中的反应性和处理至关重要 (Leszczyński, Hofman, & Sporzyński, 2020)。
磷光性质
Shoji 等人 (2017) 发现,包括苯基硼酸二缩甲醛酯在内的简单的芳基硼酸酯在固态下表现出长寿命的室温磷光。这一意外发现为芳基硼酸酯在有机发光二极管 (OLED) 和生物成像剂中的应用开辟了新的途径,因为它们具有无重原子结构和高效的三重激发态生成 (Shoji 等人,2017)。
水解敏感性
Achilli 等人 (2013) 研究了苯基硼酸二缩甲醛酯在生理 pH 值下的水解,阐明了它们在水性环境中的稳定性。这项研究与含硼药物和药物递送系统的开发尤为相关,因为它表明需要仔细考虑酯在生理条件下的稳定性 (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013)。
聚合物合成与应用
Cui 等人 (2017) 报道了使用 4-甲酰苯基硼酸二缩甲醛酯合成 H2O2 可裂解聚(酯-酰胺),展示了该化合物在为潜在药物递送应用创造响应性聚合物中的效用。这些聚合物可以响应过氧化氢降解,这一特性可用于氧化应激相关疾病中治疗剂的控释 (Cui, Zhang, Du, & Li, 2017)。
传感器开发
苯基硼酸二缩甲醛酯共轭化合物在传感器技术中用于检测生物和化学分析物的合成和应用已得到证实。例如,Miho 等人 (2021) 开发了一种基于蒽-(氨甲基)苯基硼酸二缩甲醛酯的高灵敏度荧光传感器,用于痕量水,利用光诱导电子转移机制 (Miho, Fumoto, Mise, Imato, Akiyama, Ishida, & Ooyama, 2021)。
作用机制
Target of Action
Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The 3-(Isopentanoyl)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction . In this process, the organoboron compound (like our ester) transfers its organic group to a metal catalyst, forming a new metal-carbon bond .
Biochemical Pathways
The 3-(Isopentanoyl)phenylboronic acid pinacol ester is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, impacting various biochemical pathways depending on the specific reactants and products involved .
Result of Action
The molecular and cellular effects of 3-(Isopentanoyl)phenylboronic acid pinacol ester ’s action would largely depend on the specific biochemical pathways it impacts through its involvement in the Suzuki–Miyaura reaction . The creation of new carbon-carbon bonds can lead to the formation of complex organic compounds, potentially influencing a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of 3-(Isopentanoyl)phenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Additionally, the solubility of the compound in different solvents can also impact its action .
未来方向
Boronic esters, including 3-(Isopentanoyl)phenylboronic acid pinacol ester, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They are also considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Therefore, future research may focus on these areas.
属性
IUPAC Name |
3-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-12(2)10-15(19)13-8-7-9-14(11-13)18-20-16(3,4)17(5,6)21-18/h7-9,11-12H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBAQKXEXVTDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
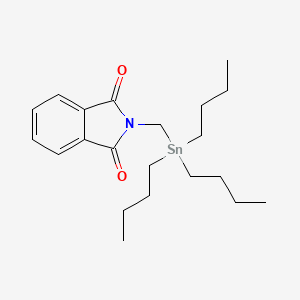
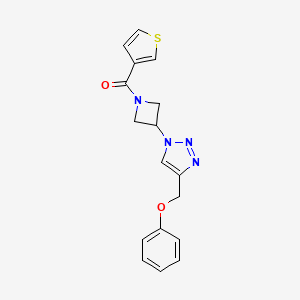
![3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2599633.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2599634.png)
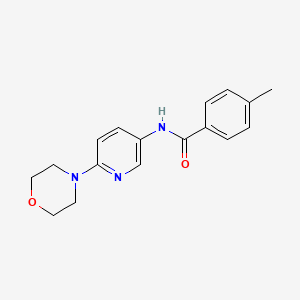

![N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599638.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2599640.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2599641.png)
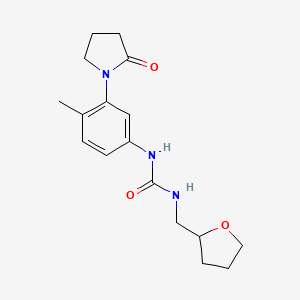
![N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2599645.png)

![6-Methyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2599648.png)
![1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2599649.png)
